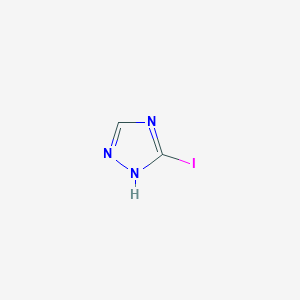

3-iodo-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

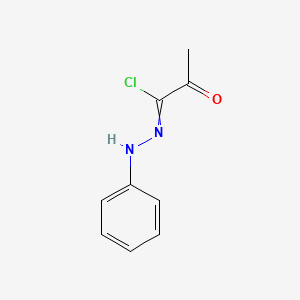

3-Iodo-1H-1,2,4-triazole is a compound with the formula C₂H₂IN₃ . It is a derivative of 1,2,4-triazole, a planar molecule that is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-1,2,4-triazole consists of two carbon atoms, three nitrogen atoms, one iodine atom, and two hydrogen atoms . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis

Triazole compounds, including 3-Iodo-1H-1,2,4-triazole, have been known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .科学的研究の応用

Drug Discovery

Triazoles, including 3-iodo-1H-1,2,4-triazole , are often used in medicinal chemistry due to their resemblance to the azide moiety and amide bond. They are known for their robustness and versatility in drug design. The iodine atom in this compound could potentially be used for further functionalization through palladium-catalyzed coupling reactions, which is a common strategy in pharmaceutical synthesis .

Organic Synthesis

The presence of an iodine atom in 3-iodo-1H-1,2,4-triazole makes it a valuable building block in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions or as a precursor for metal-catalyzed cross-coupling reactions .

Polymer Chemistry

In polymer chemistry, 3-iodo-1H-1,2,4-triazole can be utilized as a monomer for the synthesis of functional polymers. Its ability to participate in click chemistry reactions makes it suitable for creating polymers with precise structures .

Supramolecular Chemistry

The triazole ring can engage in hydrogen bonding and halogen bonding due to the presence of nitrogen and iodine atoms. This makes 3-iodo-1H-1,2,4-triazole a candidate for designing supramolecular structures and materials .

Bioconjugation

3-Iodo-1H-1,2,4-triazole: can be used for bioconjugation purposes where it can be attached to biomolecules or drugs to modify their properties or enhance their delivery .

Chemical Biology

In chemical biology, 3-iodo-1H-1,2,4-triazole could be used as a probe due to its potential for various chemical transformations. It could help in studying biological systems by tracking molecular interactions .

Fluorescent Imaging

The iodine atom in 3-iodo-1H-1,2,4-triazole may allow for the attachment of fluorescent groups which can be used in imaging techniques to visualize biological processes .

Materials Science

Due to its thermal stability and potential electronic properties, 3-iodo-1H-1,2,4-triazole might find applications in materials science for the development of new materials with specific functionalities .

将来の方向性

Triazoles, including 3-Iodo-1H-1,2,4-triazole, are becoming potential drug candidates for the scientific community . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

5-iodo-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCNOSBFEDSBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378181 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-1,2,4-triazole | |

CAS RN |

7411-20-3 |

Source

|

| Record name | 3-iodo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)